molecular formula C16H18FN3O3 B2796896 2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide CAS No. 1171811-24-7

2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

Cat. No. B2796896
CAS RN: 1171811-24-7
M. Wt: 319.336
InChI Key: MXPZYPODYIRMAU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide, also known as Compound X, is a novel chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study by Helal et al. discussed the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, revealing significant antibacterial and antifungal activities comparable to standard agents like Ampicilline and Flucanazole. This suggests potential antimicrobial applications for related compounds (Helal et al., 2013).

Synthesis and Characterization

  • Research on the synthesis and full characterization of hybrid molecules, such as the one involving a reaction between amphetamine and flurbiprofen, indicates a growing interest in the development of novel compounds for various therapeutic applications. These studies are crucial for understanding the structural and chemical properties of new drug candidates (Manolov et al., 2022).

Matrix Metalloproteinase Inhibitors

  • A study on novel heterocyclic inhibitors of matrix metalloproteinases, including thiadiazines, demonstrates the therapeutic potential of such compounds in inhibiting enzymes involved in tissue remodeling and disease progression. This research avenue may offer insights into the design of new inhibitors for treating various diseases, potentially including those structurally related to the compound of interest (Schröder et al., 2001).

Antinociceptive Activity

  • Investigations into 3(2H)‐Pyridazinone derivatives for their antinociceptive activity highlight the therapeutic promise of such compounds in pain management. These findings suggest that structurally similar compounds could also possess significant antinociceptive properties, offering potential research directions (Doğruer et al., 2000).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism study of S-1, a selective androgen receptor modulator, in rats provides valuable information on the absorption, clearance, and metabolic pathways of new propanamide derivatives. This research is fundamental for understanding how structurally related compounds might behave in biological systems (Wu et al., 2006).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-12(23-14-7-3-2-6-13(14)17)16(22)18-9-5-11-20-15(21)8-4-10-19-20/h2-4,6-8,10,12H,5,9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPZYPODYIRMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC=N1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

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